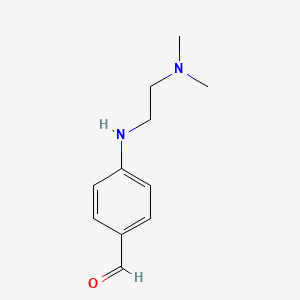
4-((2-(Dimethylamino)ethyl)amino)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((2-(Dimethylamino)ethyl)amino)benzaldehyde is an organic compound containing both amine and aldehyde functional groups. It is commonly used in various chemical reactions and has significant applications in scientific research and industry. This compound is known for its role in the synthesis of dyes and as a reagent in analytical chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-((2-(Dimethylamino)ethyl)amino)benzaldehyde can be synthesized through several methods:
Reaction with Urotropine: This method involves the reaction of N,N-dimethylaniline with urotropine to form methylene-N,N-dimethylaminobenzylamine, which then undergoes rearrangement to form N,N-dimethylbenzylamine.
Reaction with Dimethylformamide and Phosphorus Oxychloride: Another method involves the reaction of N,N-dimethylaniline with dimethylformamide in the presence of phosphorus oxychloride.
Laboratory Preparation: In the laboratory, this compound can be prepared using N,N-dimethylaniline, sodium nitrite, and formaldehyde.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the above-mentioned methods, with careful control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-((2-(Dimethylamino)ethyl)amino)benzaldehyde undergoes various chemical reactions, including:
Condensation Reactions: It reacts with primary amines and pyrroles to form Schiff bases.
Oxidation and Reduction: The aldehyde group can be oxidized to carboxylic acids or reduced to alcohols.
Substitution Reactions: The compound can undergo electrophilic substitution reactions due to the presence of the dimethylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Condensation: Acidic or basic conditions are often employed to facilitate condensation reactions.
Major Products
Schiff Bases: Formed through condensation with primary amines.
Alcohols and Carboxylic Acids: Resulting from reduction and oxidation reactions, respectively.
Scientific Research Applications
4-((2-(Dimethylamino)ethyl)amino)benzaldehyde has a wide range of applications in scientific research:
Analytical Chemistry: Used as a reagent in Ehrlich’s and Kovac’s reagents to test for indoles.
Dye Synthesis: Serves as an intermediate in the production of various dyes, including cationic dyes.
Biological Research: Employed in the detection of indole alkaloids and urobilinogen in biological samples.
Industrial Applications: Utilized in the synthesis of heat-sensitive dyes and other chemical intermediates.
Mechanism of Action
The mechanism of action of 4-((2-(Dimethylamino)ethyl)amino)benzaldehyde involves its role as an electrophile in various chemical reactions. The aldehyde group reacts with nucleophiles, such as amines, to form Schiff bases. The dimethylamino group enhances the compound’s reactivity by donating electron density to the aromatic ring, facilitating electrophilic substitution reactions .
Comparison with Similar Compounds
Similar Compounds
4-(Diethylamino)benzaldehyde: Similar in structure but with ethyl groups instead of methyl groups.
Ethyl 4-(dimethylamino)benzoate: Contains an ester group instead of an aldehyde group.
Uniqueness
4-((2-(Dimethylamino)ethyl)amino)benzaldehyde is unique due to its combination of amine and aldehyde functional groups, which allows it to participate in a wide range of chemical reactions. Its role as a reagent in analytical chemistry and dye synthesis further distinguishes it from similar compounds .
Properties
Molecular Formula |
C11H16N2O |
|---|---|
Molecular Weight |
192.26 g/mol |
IUPAC Name |
4-[2-(dimethylamino)ethylamino]benzaldehyde |
InChI |
InChI=1S/C11H16N2O/c1-13(2)8-7-12-11-5-3-10(9-14)4-6-11/h3-6,9,12H,7-8H2,1-2H3 |
InChI Key |
SDUXDMVMEHQUHQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCNC1=CC=C(C=C1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


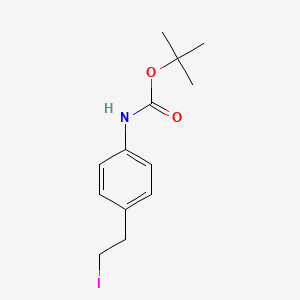
![3,4-Epoxy-3,4-dihydro-2,2-dimethyl-6-nitro-2H-benzo[b]pyran](/img/structure/B8290164.png)

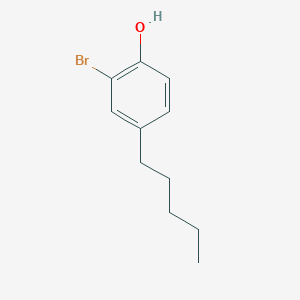
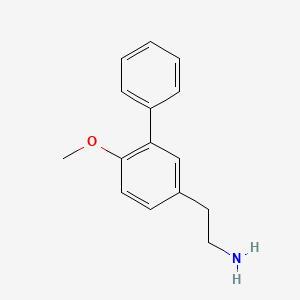

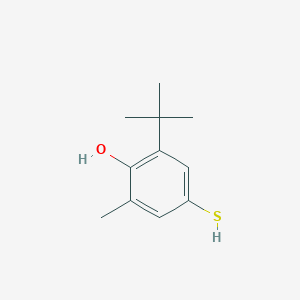
![6-Methyl-2-(methylthio)pyrido[3,4-d]pyrimidin-8(7H)-one](/img/structure/B8290199.png)
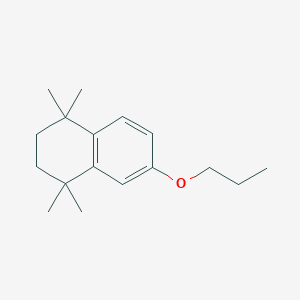
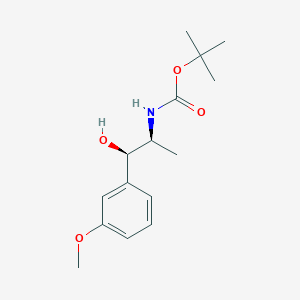

![2-[4-(Pyridin-3-ylmethyl)phenyl]acetonitrile](/img/structure/B8290247.png)
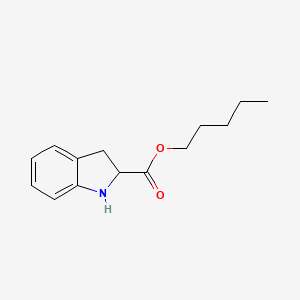
![2-Methylbenzo[b]thiophene-7-carboxylic acid methyl ester](/img/structure/B8290252.png)
